molecular formula C17H16N4O B12470625 (4E)-5-methyl-4-[(2-methylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one

(4E)-5-methyl-4-[(2-methylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one

Cat. No.: B12470625
M. Wt: 292.33 g/mol
InChI Key: QSVZJSGMIIWWFP-UHFFFAOYSA-N
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Description

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-methylbenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization process. The reaction mixture is then stirred at room temperature for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s diazenyl group plays a crucial role in its reactivity, facilitating interactions with nucleophilic and electrophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]-2-phenyl-1H-pyrazol-3-one stands out due to its unique diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-methyl-4-[(2-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O/c1-12-8-6-7-11-15(12)18-19-16-13(2)20-21(17(16)22)14-9-4-3-5-10-14/h3-11,20H,1-2H3

InChI Key

QSVZJSGMIIWWFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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